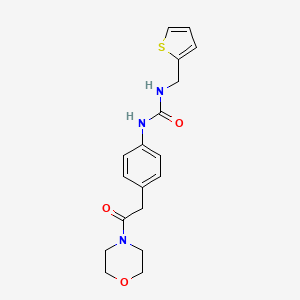

1-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(thiophen-2-ylmethyl)urea

Description

Properties

IUPAC Name |

1-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c22-17(21-7-9-24-10-8-21)12-14-3-5-15(6-4-14)20-18(23)19-13-16-2-1-11-25-16/h1-6,11H,7-10,12-13H2,(H2,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQKUWZOLAYEZIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(thiophen-2-ylmethyl)urea is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural composition, including:

- Morpholino Group : Enhances solubility and bioavailability.

- Thiophene Moiety : Contributes to hydrophobic interactions.

- Urea Linkage : May mimic enzyme substrates, facilitating interaction with biological targets.

The molecular formula of this compound is with a molecular weight of 359.44 g/mol.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The urea moiety can mimic the transition state of enzyme substrates, leading to inhibition of specific enzymes involved in cellular signaling pathways.

- Receptor Binding : The compound may interact with various receptors, modulating their activity and potentially leading to therapeutic effects.

Biological Activities

Preliminary studies indicate that this compound exhibits a range of biological activities, which can be summarized as follows:

- Anticancer Activity : Similar compounds have shown promise as anticancer agents by inhibiting tumor cell proliferation and inducing apoptosis.

- Kinase Inhibition : The structural features suggest potential activity against kinases, which are crucial in many signaling pathways related to cancer and inflammation.

- Anti-inflammatory Properties : Compounds with similar structures have demonstrated the ability to reduce inflammation in various models.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals the unique advantages of this compound:

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| 1-(4-Ethoxyphenyl)-3-(thiophen-2-ylmethyl)urea | Ethoxy instead of morpholino | Potential anti-inflammatory |

| 1-(5-Tert-butyl-3-dimethylphosphorylphenyl)-3-[4-[2-amino]pyrimidin]urea | Phosphoryl group included | Kinase inhibition |

| 1-[4-(Morpholinopyridin)] -3-[5-tert-butyl]-urea | Morpholine and pyridine integration | Anticancer activity |

The combination of morpholino, thiophene, and urea moieties enhances both solubility and biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into potential therapeutic applications:

- Antitumor Studies : Research has shown that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds were evaluated against a panel of human tumor cell lines, revealing moderate to high efficacy in inhibiting growth .

- In Vitro Assays : In vitro assays have demonstrated the ability of structurally related compounds to induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .

- Molecular Docking Studies : Computational studies suggest that this compound has favorable binding affinities for specific kinases and receptors, supporting its potential as a lead compound for drug development.

Scientific Research Applications

Biological Activities

Preliminary studies indicate that 1-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(thiophen-2-ylmethyl)urea exhibits a range of biological activities:

- Anticancer Activity : Similar compounds have shown promise as anticancer agents by inhibiting tumor cell proliferation and inducing apoptosis. Research has demonstrated significant cytotoxicity against various cancer cell lines.

- Kinase Inhibition : The structural features suggest potential activity against kinases, which are crucial in many signaling pathways related to cancer and inflammation. Molecular docking studies indicate favorable binding affinities for specific kinases.

- Anti-inflammatory Properties : Compounds with similar structures have demonstrated the ability to reduce inflammation in various models, indicating potential therapeutic applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into potential therapeutic applications:

- Antitumor Studies : Research has shown that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds were evaluated against a panel of human tumor cell lines, revealing moderate to high efficacy in inhibiting growth.

- In Vitro Assays : In vitro assays have demonstrated the ability of structurally related compounds to induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation.

- Molecular Docking Studies : Computational studies suggest that this compound has favorable binding affinities for specific kinases and receptors, supporting its potential as a lead compound for drug development.

Comparison with Similar Compounds

Structural Analogues and Their Properties

A comparative analysis of structurally related urea derivatives is presented below:

Table 1: Key Structural and Functional Comparisons

*Calculated from molecular formula (C₁₉H₂₂N₄O₃S).

†Estimated from structure in .

‡Estimated from structure in .

Key Observations:

- Morpholino vs. Pyrrole/Thiazole Groups: The target compound’s morpholino group likely improves aqueous solubility compared to pyrrole () or thiazole () substituents, which are more lipophilic. Morpholino derivatives are often used to enhance blood-brain barrier penetration or reduce metabolic degradation .

- Thiophen-2-ylmethyl Group : Shared with Compound 29 () and ’s compound, this moiety may facilitate binding to sulfur-rich enzymatic pockets or receptors, such as those in kinase or GPCR targets .

- Biological Activity Trends: Urea derivatives with electron-withdrawing groups (e.g., trifluoromethyl in ) often show enhanced stability and target affinity. For example, the 4-methoxyphenyl group in ’s compound contributes to antiplatelet activity, while morpholino-linked compounds (e.g., ) are explored in oncology .

Table 2: Yield and Efficiency Comparison

Structure-Activity Relationship (SAR) Insights

- Thiophene vs. Thiazole : Thiophen-2-ylmethyl () may offer better π-stacking than bulkier thiazole rings, influencing receptor binding kinetics.

- Substituent Position : Para-substituted aryl groups (e.g., ’s 4-methoxyphenyl) often enhance bioavailability compared to ortho or meta positions due to reduced steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.